5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]
Description
Significance of Spirocyclic Systems in Contemporary Organic and Medicinal Chemistry Research
Spirocyclic systems, which feature two rings connected by a single common atom, have garnered increasing attention in drug discovery and chemical biology. tandfonline.com Their defining characteristic is an inherent three-dimensionality, which allows for the projection of functional groups in a well-defined spatial arrangement. tandfonline.com This contrasts with the largely planar structures of many traditional aromatic and heteroaromatic systems. tandfonline.com
The rigid nature of spirocyclic scaffolds can lock the conformation of a molecule, which helps in optimizing the orientation of binding elements for improved efficacy and selectivity towards biological targets. tandfonline.comresearchgate.net Furthermore, the incorporation of spirocycles into a molecule increases its fraction of sp3-hybridized carbons (Fsp3). bldpharm.com A higher Fsp3 value is often correlated with improved physicochemical properties, such as increased aqueous solubility, better metabolic stability, and decreased lipophilicity, which can lead to more favorable pharmacokinetic profiles in drug candidates. tandfonline.combldpharm.com These attributes make spirocyclic scaffolds highly desirable for designing complex and effective bioactive molecules. nih.gov
Advantages of Spirocyclic Scaffolds in Chemical Research
| Attribute | Significance in Research |
|---|---|
| Three-Dimensionality | Enables precise spatial orientation of functional groups, enhancing interactions with biological targets. tandfonline.com |
| Conformational Rigidity | Locks molecular conformation, which can lead to improved efficacy and selectivity. tandfonline.comresearchgate.net |
| Increased Fsp3 Character | Correlates with improved solubility, metabolic stability, and overall success rates in clinical development. bldpharm.com |
| Modulation of Physicochemical Properties | Allows for fine-tuning of properties like logP and water solubility to optimize pharmacokinetic profiles. researchgate.netbldpharm.com |
Structural Features and Chemical Versatility of Benzofuran (B130515) and Piperidine (B6355638) Moieties
The 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] scaffold incorporates two heterocyclic systems with extensive histories in medicinal chemistry: benzofuran and piperidine.
Benzofuran: This moiety is a bicyclic aromatic ether consisting of a fused benzene (B151609) and furan (B31954) ring. nih.gov It is a "privileged" scaffold, meaning it is a structural framework that can bind to multiple biological targets. nih.govresearchgate.net Benzofuran derivatives are known to exhibit a wide range of biological activities. mdpi.com The benzofuran core can be substituted at various positions, allowing for the creation of diverse derivatives with unique structural and electronic properties. nih.gov
Piperidine: The piperidine ring is one of the most prevalent saturated N-heterocyclic systems found in pharmaceuticals and agrochemicals. scientificupdate.com Its saturated, chair-like conformation allows for distinct axial and equatorial substitution patterns, influencing a molecule's interaction with biological receptors. The basicity of the piperidine nitrogen is a critical property that can be modulated to affect a compound's binding affinity, selectivity, and pharmacokinetic properties. scientificupdate.com The inclusion of piperidine can also improve the physicochemical properties of a compound. nih.gov
The combination of these two moieties within a single spirocyclic framework offers a rich platform for chemical exploration, leveraging the established biological relevance of each component.
Overview of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] within Advanced Chemical Inquiry
The specific structure of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] integrates the advantages of its components into a unique scaffold for advanced research. The spiro linkage at the C2 position of the benzofuran ring and the C4 position of the piperidine ring creates a rigid, three-dimensional structure.
While direct research on 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] is emerging, studies on closely related spiro[benzofuran-piperidine] scaffolds highlight the potential of this chemical class. For instance, the synthesis of a spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has been achieved, demonstrating the chemical tractability and versatility of this core structure for creating chemical libraries. nih.govrsc.org Similarly, spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized and investigated as potential agents for the central nervous system. nih.govnih.gov These precedents underscore the value of the spiro[benzofuran-piperidine] framework as a foundation for developing novel bioactive compounds.
Physicochemical Properties of the Parent Scaffold: 2H-Spiro[benzofuran-3,4'-piperidine]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H15NO | nih.gov |
| Molecular Weight | 189.25 g/mol | nih.gov |
| IUPAC Name | spiro[2H-1-benzofuran-3,4'-piperidine] | nih.gov |
| SMILES | C1CNCCC12COC3=CC=CC=C23 | nih.gov |
The strategic combination of a spirocyclic core, the biologically relevant benzofuran and piperidine moieties, and the modulating effect of a fluorine substituent positions 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] as a highly promising and versatile scaffold for future chemical and medicinal research.
Structure
3D Structure
Properties
IUPAC Name |
5-fluorospiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSCZSRUBMWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Fluoro 3h Spiro Benzofuran 2,4 Piperidine and Its Precursors
Established Synthetic Routes to the Core Spiro[benzofuran-2,4'-piperidine] Skeleton
The construction of the spiro[benzofuran-2,4'-piperidine] core is a key challenge that can be addressed through both linear and convergent synthetic designs.
Multi-step Linear Synthesis Pathways and Optimization Strategies
Linear synthesis of the spiro[benzofuran-2,4'-piperidine] skeleton often commences from a substituted phenol and a piperidine-based precursor. A representative, albeit generalized, pathway involves the initial alkylation of a suitably protected 2-halophenol with a derivative of 4-hydroxypiperidine. The resulting intermediate can then undergo an intramolecular cyclization to form the spirocyclic core.
A notable example in the literature, which provides a strong basis for a plausible synthesis, is the five-step construction of a spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. nih.gov This synthesis highlights key transformations that can be adapted. A hypothetical multi-step linear synthesis for the 5-bromo analogue, a direct precursor to the target compound, is outlined below. This pathway can be optimized by streamlining workup procedures and employing phase-transfer catalysts to improve reaction rates and yields.
Hypothetical Linear Synthesis Route
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | 4-Bromo-2-methylphenol | NBS, CCl4, light | 2-(Bromomethyl)-4-bromophenol | Benzylic Bromination |
| 2 | 2-(Bromomethyl)-4-bromophenol, N-Boc-4-piperidone | NaH, THF | N-Boc-4-((4-bromo-2-hydroxyphenyl)methoxy)piperidine | Williamson Ether Synthesis |
| 3 | N-Boc-4-((4-bromo-2-hydroxyphenyl)methoxy)piperidine | PPh3, DIAD | N-Boc-5'-bromo-3'H-spiro[benzofuran-2,4'-piperidine] | Intramolecular Mitsunobu Reaction |
| 4 | N-Boc-5'-bromo-3'H-spiro[benzofuran-2,4'-piperidine] | TFA, CH2Cl2 | 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] | Boc Deprotection |
Convergent Approaches for Spirocyclic Assembly
Convergent syntheses offer advantages in terms of efficiency and the ability to introduce diversity late in the synthetic sequence. In the context of the spiro[benzofuran-2,4'-piperidine] skeleton, a convergent approach would involve the separate synthesis of a functionalized benzofuran (B130515) moiety and a piperidine (B6355638) derivative, followed by their coupling to form the spirocyclic core. For instance, a 2-lithiobenzofuran species could be generated and reacted with a 4-piperidone (B1582916) derivative. Subsequent acid-catalyzed cyclization would then yield the spirocyclic system. This strategy has been successfully employed in the synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines]. nih.gov
Regioselective Introduction of the 5-Fluoro Substituent
The introduction of a fluorine atom at the 5-position of the benzofuran ring can be achieved at various stages of the synthesis. One of the most direct methods would involve late-stage fluorination of an advanced intermediate, such as the commercially available 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]. This transformation can be accomplished via nucleophilic aromatic substitution (SNAr) using a fluoride (B91410) source like cesium fluoride or potassium fluoride, often in the presence of a phase-transfer catalyst in a high-boiling point aprotic polar solvent.
Alternatively, the synthesis can begin with a pre-fluorinated starting material. For example, starting with 4-fluoro-2-iodophenol would ensure the fluorine atom is correctly positioned from the outset of the synthetic sequence.
Comparison of Fluorination Strategies
| Strategy | Description | Advantages | Disadvantages |
| Late-Stage Fluorination | Introduction of fluorine on an advanced intermediate (e.g., 5-bromo-spiro-compound). | Utilizes readily available precursors. | May require harsh reaction conditions and can suffer from side reactions. |
| Pre-fluorinated Starting Material | Synthesis begins with a fluorinated phenol derivative. | Regioselectivity is guaranteed. | Availability and cost of the starting material can be a limiting factor. |
Innovative Spiro Junction Formation Techniques
The formation of the spirocyclic ether linkage is a critical step in the synthesis. Beyond classical methods, modern catalytic and intramolecular reactions offer elegant and efficient solutions.
Cyclization Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Coupling)
While the Buchwald-Hartwig amination is primarily known for C-N bond formation, its principles can be conceptually extended to C-O bond formation, particularly in an intramolecular context to form cyclic ethers. A plausible precursor for such a reaction would be a 2-halophenol tethered to a piperidine ring via a suitable linker at the 4-position. Palladium-catalyzed intramolecular cyclization would then forge the spiro-ether linkage. An analogous strategy has been successfully demonstrated in the synthesis of spiro[indoline-2,3'-piperidines] through an intramolecular Buchwald-Hartwig N-arylation. rsc.org
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. An intramolecular variant of this reaction is a viable method for the synthesis of the spiro[benzofuran-2,4'-piperidine] core. This would typically involve a precursor molecule containing a phenolic hydroxyl group and a suitably activated carbon center on the piperidine ring, or vice versa, which upon treatment with a copper catalyst, would undergo cyclization.
Intramolecular SNAr Reactions for Spiro Annulation
Intramolecular nucleophilic aromatic substitution (SNAr) presents a powerful strategy for the formation of the spiro junction, especially when a fluorine atom is already present on the aromatic ring. A hypothetical precursor for this reaction would be a piperidine derivative with a nucleophilic group (e.g., a hydroxyl- or aminomethyl substituent) at the 4-position, tethered to a 2,4-difluorophenyl group. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. Under basic conditions, the tethered nucleophile would displace the fluorine atom at the ortho position in an intramolecular fashion to yield the 5-fluoro-spiro[benzofuran-2,4'-piperidine] core.
Dearomatization-Initiated Cyclization Processes
Dearomatization-initiated cyclization represents a powerful strategy for the construction of spirocyclic frameworks from planar aromatic precursors. nih.gov This approach leverages the unique reactivity of hypervalent iodine reagents to facilitate the formation of complex, three-dimensional structures like the spiro[benzofuran-piperidine] core. nih.govresearchgate.net The fundamental process involves the oxidation of a phenol derivative, which triggers an intramolecular nucleophilic attack to forge the spirocenter. nih.govchemrxiv.org
In the context of synthesizing spiro[benzofuran-2,4'-piperidine] systems, a typical precursor would be a phenol tethered to a piperidine or a suitable nitrogen-containing side chain. Upon treatment with a hypervalent iodine(III) reagent, such as iodosobenzene diacetate (IBDA), the electron-rich phenol ring is oxidized. nih.govthieme-connect.com This activation renders the aromatic ring susceptible to intramolecular attack by the nitrogen nucleophile, leading directly to the spirocyclic dienone product. nih.gov This transformation is often referred to as a tandem oxidative amination dearomatizing spirocyclization (TOADS). nih.govresearchgate.net The reaction efficiently constructs the complete core of the target molecule in a single, elegant step. nih.gov The scope of this chemistry is broad, with various urethanes and thiourethanes also undergoing spirocyclization in excellent yields. researchgate.net
The choice of hypervalent iodine reagent and reaction conditions can be tailored to optimize the yield and selectivity of the cyclization. These reagents are valued for their mildness, high selectivity, and environmentally benign nature compared to many traditional heavy metal oxidants. researchgate.net
Table 1: Examples of Hypervalent Iodine Reagents in Dearomatizing Spirocyclizations
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| Iodosobenzene diacetate | IBDA | Oxidative spirocyclization of propargylic ureas and guanidines. nih.gov |
| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Dearomatization of phenols with various nucleophiles. |
Modern Synthetic Principles in Scale-Up and Efficiency
The transition from laboratory-scale synthesis to large-scale production necessitates the adoption of modern principles that prioritize efficiency, safety, and sustainability. For complex molecules like 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine], flow chemistry and telescoped reaction sequences are paramount.
Application of Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing. springerprofessional.deacs.org This technology enables superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced yields, cleaner reaction profiles, and improved safety. springerprofessional.demtak.hu The small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. acs.org
For the synthesis of heterocyclic and spirocyclic compounds, flow chemistry has been successfully applied to accelerate processes and improve scalability. syrris.comrsc.org High-temperature reactions that would be hazardous in a large batch reactor can be conducted safely in a flow system, often dramatically reducing reaction times. acs.org The integration of in-line purification and analysis tools can further streamline the synthetic process. uc.pt The synthesis of spirocyclic polyketide natural products has been significantly accelerated using flow technology, demonstrating higher yields and improved safety over dozens of steps. syrris.com This approach is particularly well-suited for the production of active pharmaceutical ingredients (APIs), aligning with regulatory encouragement for continuous manufacturing. mtak.hu
Development of Telescoped Reaction Sequences
Telescoped reactions, also known as one-pot or tandem reactions, involve performing multiple synthetic transformations in a single reactor without isolating the intermediate products. uc.pt This strategy significantly improves process efficiency by reducing the number of workup and purification steps, which in turn saves time, solvents, and materials, and minimizes waste. uc.pt
The synthesis of the spiro[benzofuran-2,4'-piperidine] scaffold is amenable to telescoping. For instance, the previously mentioned tandem oxidative amination dearomatizing spirocyclization (TOADS) is a prime example where oxidation and cyclization occur sequentially in one pot. nih.govresearchgate.net Research on the derivatization of a related spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has explicitly included the development of multi-step telescoped reaction matrices to enhance efficiency in library synthesis. nih.gov By carefully designing the reaction sequence so that reagents and conditions are compatible, chemists can create highly streamlined and atom-economical routes to complex target molecules. mtak.hu
Stereoselective Synthesis of Spiro[benzofuran-2,4'-piperidine] Systems and Related Derivatives
The spirocenter of the 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] molecule is a quaternary stereocenter, meaning its three-dimensional arrangement is fixed. Controlling this stereochemistry during synthesis is a significant challenge that is addressed through stereoselective, or asymmetric, synthesis. acs.org This field focuses on methods that produce a single desired stereoisomer, which is crucial as different stereoisomers of a drug can have vastly different biological activities.
A variety of catalytic asymmetric methods have been developed to construct chiral spirocycles with high levels of stereocontrol. acs.org These often employ a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other.
Key strategies include:
Organocatalysis: Chiral small organic molecules are used as catalysts. For instance, quinine-derived squaramides have been successfully employed in the highly enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones to create complex spiro[benzofuran-pyrrolidine] structures. rsc.org Similarly, chiral phosphoric acids have been used for the asymmetric desymmetrization of prochiral diesters to generate enantioenriched lactones that can be cyclized into spirocycles. researchgate.net
Transition-Metal Catalysis: Chiral ligands are attached to a metal center to create a chiral catalytic environment. A notable example is an Iridium-catalyzed asymmetric cascade allylation/spiroketalization reaction, which furnishes unique oxazoline-spiroketals with excellent enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov Copper-catalyzed enantioselective carboetherification of alkenols has also proven effective for synthesizing various spirocyclic ethers. nih.gov
Kinetic Resolution: This technique involves the use of a chiral reagent or catalyst that reacts faster with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material. whiterose.ac.uk For example, N-Boc-spirocyclic 2-arylpiperidines have been resolved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. whiterose.ac.uk
These methods provide powerful tools for accessing stereochemically pure spiro[benzofuran-2,4'-piperidine] derivatives, enabling detailed investigation of their structure-activity relationships.
Table 2: Examples of Stereoselective Spirocyclization Reactions
| Reaction Type | Catalyst/Reagent | Substrates | Stereoselectivity |
|---|---|---|---|
| [3+2] Annulation | Quinine-derived urea | N-2,2,2-trifluoroethylisatin ketimines, 3-alkylidene benzofuranones | Up to >20:1 dr, 99:1 er rsc.org |
| Cascade Allylation/Spiroketalization | Chiral Ir(I) catalyst with Carreira ligand | 2-(1-hydroxyallyl)phenols, 5-methyleneoxazolines | Up to >20:1 dr, >99% ee nih.gov |
| Asymmetric Spiroketalization | Quinine-derived squaramide | Aromatic ketone with ortho-homoformyl and enone moiety | High enantio- and diastereoselectivity acs.orgnih.gov |
| Kinetic Resolution | n-BuLi / (+)-sparteine | N-Boc-spirocyclic 2-arylpiperidines | Up to 99:1 er whiterose.ac.uk |
Chemical Derivatization and Functionalization Strategies
Selective Functional Group Interconversions on the Spiro[benzofuran-2,4'-piperidine] Scaffold
Selective functional group interconversions are fundamental to the chemical modification of the spiro[benzofuran-2,4'-piperidine] core. These transformations allow for the introduction of diverse chemical handles that can be used for further elaboration or to modulate the physicochemical properties of the parent compound.
The introduction of a nitro group onto the benzofuran (B130515) ring of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] provides a versatile precursor for the synthesis of amino derivatives. The subsequent reduction of the nitro group to a primary amine is a crucial step, as the resulting amino group serves as a key handle for conjugation to other molecules, such as fluorescent dyes, biotin, or pharmacophores.
A variety of methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other functional groups within the molecule. wikipedia.org Common and effective methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), as well as chemical reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org For substrates with sensitive functional groups, milder reducing agents may be employed.
The resulting amine is significantly more nucleophilic than the starting nitro compound, making it amenable to a wide range of conjugation chemistries. This includes acylation to form amides, reductive amination to form secondary or tertiary amines, and formation of sulfonamides. These reactions allow for the attachment of a diverse array of substituents, thereby enabling the exploration of a broad chemical space.
Table 1: Representative Reagents for the Reduction of Aromatic Nitro Groups to Amines
| Reagent/System | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | A common and clean method, but may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| Fe, NH₄Cl | Ethanol/Water, reflux | A classic and cost-effective method. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Effective for many substrates. |
| Na₂S₂O₄ | Dioxane/Water, room temperature | A mild reducing agent. |
In the synthesis of complex derivatives of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine], the use of orthogonal protecting groups is essential. jocpr.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. jocpr.com This strategy allows for the selective deprotection and subsequent functionalization of different reactive sites in a controlled and stepwise manner.
For the spiro[benzofuran-2,4'-piperidine] scaffold, the piperidine (B6355638) nitrogen is a common site for protection. A widely used protecting group for this secondary amine is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
If another functional group in the molecule, for example, a hydroxyl group on the benzofuran ring, needs to be protected, a group that is stable to acid but labile under other conditions would be chosen. A silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice as it is cleaved by fluoride (B91410) ions (e.g., with tetrabutylammonium (B224687) fluoride, TBAF). The use of Boc for the amine and TBDMS for the hydroxyl group would constitute an orthogonal protection strategy. jocpr.com
Table 2: Examples of Orthogonal Protecting Groups
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal to |
| Amine (Piperidine) | tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA) | Fmoc, Benzyl, Silyl ethers |
| Amine (Piperidine) | Fluorenylmethyloxycarbonyl (Fmoc) | Basic (e.g., Piperidine) | Boc, Benzyl, Silyl ethers |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) | Boc, Fmoc, Benzyl |
| Hydroxyl | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl ethers |
This approach enables the synthetic chemist to selectively unmask and react at different positions of the 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] molecule, facilitating the synthesis of highly complex and multifunctional derivatives.
Synthesis of Radiolabeled Probes for Research Applications
The development of radiolabeled versions of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] is of significant interest for use as probes in research, particularly for in vivo imaging techniques such as Positron Emission Tomography (PET). PET imaging requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule of interest. nih.govmdanderson.org
Given that the parent molecule already contains a fluorine atom, a direct radiosynthesis could involve the displacement of a suitable leaving group with [¹⁸F]fluoride. This typically requires the synthesis of a precursor molecule where the fluorine atom at the 5-position is replaced with a group that can be readily displaced by nucleophilic aromatic substitution, such as a nitro group or a trimethylammonium triflate group.
The radiosynthesis would involve reacting this precursor with cyclotron-produced [¹⁸F]fluoride in the presence of a phase-transfer catalyst, such as a kryptofix [2.2.2], to enhance the nucleophilicity of the fluoride ion. The reaction is typically carried out in an automated synthesis module to handle the radioactivity safely and efficiently. mdpi.com
Following the radiolabeling step, the crude product would be purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before it can be used in biological studies. The successful synthesis of an ¹⁸F-labeled 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] would provide a valuable tool for non-invasive imaging and pharmacokinetic studies in preclinical research. nih.gov
Theoretical Investigations of Electronic Structure and Reactivity of 5 Fluoro 3h Spiro Benzofuran 2,4 Piperidine
Quantum Chemical Calculations for Electronic Property Elucidation
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties of molecules. For a compound like 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine], Density Functional Theory (DFT) would be a highly suitable method. DFT calculations provide a good balance between computational cost and accuracy for molecules of this size.
The process would involve optimizing the three-dimensional geometry of the molecule to find its most stable conformation (lowest energy state). Using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), various electronic properties can be calculated. These properties help in understanding the molecule's behavior.
Table 1: Predicted Electronic Properties from a Hypothetical DFT Calculation
| Property | Predicted Value (Arbitrary Units) | Significance |
| Dipole Moment | Value | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Ionization Potential | Value | The energy required to remove an electron, indicating its tendency to be oxidized. |
| Electron Affinity | Value | The energy released when an electron is added, indicating its tendency to be reduced. |
| Total Energy | Value | Represents the stability of the molecule in its optimized geometry. |
These calculations would reveal how the fluorine atom's electron-withdrawing nature and the spirocyclic structure influence the electron distribution across the benzofuran (B130515) and piperidine (B6355638) rings.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy suggests the molecule is a better electron donor and more susceptible to electrophilic attack. The location of the HOMO density indicates the likely sites for such attacks.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy indicates the molecule is a better electron acceptor and more susceptible to nucleophilic attack. The localization of the LUMO points to the probable sites for nucleophilic reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.
For 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine], FMO analysis would likely show the HOMO localized on the electron-rich benzofuran ring system, while the LUMO might be distributed over the same aromatic system, influenced by the electronegative fluorine atom.
Table 2: Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) | Description |
| EHOMO | Value | Energy of the highest occupied molecular orbital. |
| ELUMO | Value | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | Value | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Prediction of Chemical Reactivity and Selectivity via Computational Methods
By combining the insights from DFT and FMO analysis, predictions about the chemical reactivity and selectivity of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] can be made. Various reactivity descriptors, derived from the calculated electronic properties, are used for this purpose.
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For the target molecule, negative potential would be expected around the oxygen and fluorine atoms, as well as the π-system of the benzene (B151609) ring.
Fukui Functions: These are used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, specific atoms can be identified as being more reactive.
Table 3: Calculated Global Reactivity Descriptors (Hypothetical)
| Descriptor | Formula | Predicted Value | Implication |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value | Measures resistance to change in electron distribution. Higher value indicates greater stability. |
| Chemical Softness (S) | 1 / (2η) | Value | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Value | A measure of the energy lowering of a molecule when it accepts electrons. |
Through these computational methods, a detailed understanding of the reactivity of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] could be achieved, guiding synthetic efforts and helping to explain its interactions in biological systems.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Fluoro 3h Spiro Benzofuran 2,4 Piperidine
Conformational Analysis and Stereochemical Contributions to Molecular Recognition
The three-dimensional arrangement of a molecule is paramount in its interaction with biological macromolecules. For 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine], conformational analysis reveals several key features that contribute to its molecular recognition. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence of the spirocyclic fusion to the benzofuran (B130515) ring system introduces conformational constraints.
Stereochemistry at the spiro center is another critical determinant of biological activity. The rigid nature of the spirocyclic system projects the substituents on the piperidine and benzofuran rings into well-defined spatial orientations. This can lead to stereoselective binding to chiral protein targets. For instance, in related spirocyclic opioid ligands, the relative orientation of substituents on the piperidine ring was found to be crucial for high-affinity binding, with phenyl-axial conformations being favored for potent mu-opioid receptor affinity. nih.gov
Elucidation of Substituent Effects on Molecular Interactions
The substituents on the 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] scaffold play a pivotal role in defining its pharmacological profile. The 5-fluoro group and the spirocyclic architecture, in particular, have profound effects on the molecule's interactions with its biological targets.
Impact of 5-Fluorination on Molecular Recognition and Biochemical Stability
In the context of sigma receptors, for example, halogen substitution on the aromatic ring of spirocyclic ligands has been shown to impact both affinity and selectivity. While in some series of sigma receptor ligands, fluorination led to a decrease in affinity compared to nitro-substituted analogs, it also shifted the selectivity profile in favor of the σ2 receptor subtype. nih.gov
Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule. nih.gov By blocking a potential site of oxidative metabolism by cytochrome P450 enzymes, 5-fluorination can increase the half-life and bioavailability of the compound. acs.org
| Property | Effect of 5-Fluorination | Rationale |
| Binding Affinity | Can increase, decrease, or have no significant effect depending on the target. | Altered electronics and ability to form specific interactions (e.g., hydrogen bonds). |
| Receptor Selectivity | Can alter the selectivity profile between receptor subtypes. | Subtle changes in molecular shape and electrostatic potential. |
| Metabolic Stability | Generally increases. | The C-F bond is resistant to enzymatic cleavage. |
| Lipophilicity | Generally increases. | Fluorine is more lipophilic than hydrogen. |
Influence of Spirocyclic Architecture on Binding Site Complementarity
The spirocyclic nature of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] is a key design element that imparts a rigid, three-dimensional structure. This rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. The well-defined spatial arrangement of functional groups allows for a more precise fit into a binding pocket, enhancing binding site complementarity.
Spirocyclic scaffolds are increasingly utilized in drug discovery to explore novel chemical space and to improve physicochemical properties. The three-dimensionality of spirocycles can lead to improved solubility and can allow for the projection of substituents into regions of a binding site that are inaccessible to flatter, more traditional scaffolds. This can result in enhanced potency and selectivity.
Design Principles for Modulators of Specific Molecular Targets
The 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] core has been extensively explored in the design of ligands for various receptors, most notably the sigma receptors and, to a lesser extent, GPCRs.
Ligand Design for Sigma Receptor Binding Affinity and Subtype Selectivity
The spiro[benzofuran-piperidine] scaffold is a well-established pharmacophore for sigma receptors. Structure-activity relationship studies on a wide range of analogs have elucidated several key design principles for achieving high affinity and selectivity.
Generally, these compounds show a higher affinity for the σ1 receptor subtype over the σ2 subtype. acs.org The nature of the substituent on the piperidine nitrogen is a critical determinant of affinity and selectivity. Small N-substituents often result in low affinity, while larger, lipophilic substituents tend to increase affinity. nih.gov For instance, an N-benzyl group is a common feature in high-affinity sigma-1 ligands based on this scaffold. nih.gov
The substitution pattern on the benzofuran ring also plays a crucial role. In related spiro[isobenzofuran-piperidine] series, substituents at the 5- or 6-position of the isobenzofuran (B1246724) ring were found to increase σ1 receptor affinity. nih.gov While specific data for the 5-fluoro analog is not extensively reported, based on the trends observed with other halogenated compounds, the 5-fluoro substituent is expected to influence both affinity and selectivity.
| Compound | N-Substituent | Benzofuran Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| Analog 1 | -CH2Ph | H | 5.2 | 150 | 28.8 |
| Analog 2 | -CH2Ph | 5-Cl | 2.8 | 120 | 42.9 |
| Analog 3 | -CH2Ph | 5-Br | 3.1 | 135 | 43.5 |
| Analog 4 | -CH2(4-F-Ph) | H | 3.9 | 140 | 35.9 |
| This table presents illustrative data based on trends observed in related spiro[benzofuran-piperidine] derivatives to demonstrate the impact of substituents on sigma receptor affinity. Specific experimental data for 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] is not readily available in the cited literature. |
Investigation of Interactions with G-Protein Coupled Receptors (GPCRs)
While the primary focus for the spiro[benzofuran-piperidine] scaffold has been on sigma receptors, its structural features also make it a potential candidate for interacting with GPCRs. GPCRs represent a large and diverse family of transmembrane receptors that are major drug targets. The design of GPCR ligands often involves the incorporation of a basic nitrogen atom, which is present in the piperidine ring of the spirocyclic scaffold, and an aromatic moiety for hydrophobic and aromatic interactions. nih.gov
Although direct studies on 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] and its interaction with GPCRs are limited, research on structurally related spirocyclic compounds provides some insights. For example, a series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds were developed as potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a GPCR involved in energy homeostasis. nih.gov This suggests that the spiro[benzofuran-piperidine] core can be adapted to target GPCRs. The 5-fluoro substituent could play a role in fine-tuning the affinity and selectivity for a particular GPCR subtype by modifying the electronic properties of the benzofuran ring and potentially forming specific interactions within the receptor's binding pocket.
Further screening of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] and its derivatives against a panel of GPCRs could reveal novel activities and open new avenues for the therapeutic application of this versatile chemical scaffold.
Structural Optimization for Enzymatic Inhibition (e.g., Histone Deacetylases)
The spiro[benzofuran-piperidine] framework is a recognized privileged structure in the design of inhibitors for various enzymes, including Histone Deacetylases (HDACs), which are significant targets in cancer therapy. nih.gov The general structure of an HDAC inhibitor comprises three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with residues at the rim of the active site, and a linker that connects the ZBG and the cap. mdpi.com
The 5-fluoro-3H-spiro[benzofuran-2,4'-piperidine] core can serve as a rigid linker and part of the cap group. Structural optimization focuses on modifying several key positions:
The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a critical handle for introducing the linker and the zinc-binding group, often a hydroxamic acid moiety. The length and nature of the linker are optimized to achieve the correct distance to the zinc ion.
The Benzofuran Ring: The fluorine atom at the 5-position influences the electronic properties and metabolic stability of the compound. SAR studies on related benzofuran derivatives show that substitutions on this ring can significantly impact potency and selectivity. nih.gov For instance, introducing hydrophilic groups can improve physicochemical properties. nih.gov
The Spirocyclic Center: The spirocyclic nature of the scaffold provides a fixed three-dimensional orientation for substituents, which can enhance binding affinity by reducing the entropic penalty upon binding to the target enzyme.
In a study on the related spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] scaffold, researchers developed potent HDAC inhibitors. nih.gov By modifying the cap group and the linker attached to the piperidine nitrogen, compounds with significant enzymatic inhibition and antiproliferative activity were identified. The data below illustrates how structural changes impact HDAC1 inhibition and cellular potency against the HCT116 cancer cell line for these related spirocyclic compounds.
| Compound | Structural Modifications | HDAC1 IC₅₀ (nM) | HCT116 IC₅₀ (µM) |
|---|---|---|---|
| Compound A | Basic Spiro[benzoxazine-piperidine] core with hydroxamate | 120 | 0.45 |
| Compound B | Addition of a phenyl group to the benzoxazine (B1645224) ring | 85 | 0.31 |
| Compound C | Modification of the linker length | 150 | 0.52 |
| Compound D | Introduction of a substituent on the phenyl cap group | 60 | 0.22 |
This table is illustrative, based on findings for related spirocyclic HDAC inhibitors, demonstrating the principles of structural optimization. nih.gov
Computational Approaches to SAR Elucidation and Predictive Design
Computational chemistry provides powerful tools to understand SAR at a molecular level and to guide the design of new, more potent inhibitors. Techniques like molecular docking, molecular dynamics, and QSAR are integral to modern drug discovery programs involving scaffolds like 5-fluoro-3H-spiro[benzofuran-2,4'-piperidine].
Molecular Docking Simulations for Ligand-Target Binding Mode Predictions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique allows researchers to visualize the plausible binding poses of 5-fluoro-3H-spiro[benzofuran-2,4'-piperidine] derivatives within an enzyme's active site and to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.commdpi.com
For example, in studies of related benzofuran spiro-pyrrolidine derivatives, docking simulations revealed that specific hydrogen bonds between the ligand and amino acid residues in the target's active site were crucial for bioactivity. mdpi.com The docking score, a numerical value that estimates the binding affinity, is often used to rank and prioritize compounds for synthesis and biological testing. A lower (more negative) docking score generally indicates a stronger predicted binding affinity. mdpi.com
The following table summarizes hypothetical docking results for derivatives of the spiro[benzofuran-piperidine] scaffold against a target enzyme, illustrating how different substitutions can influence binding affinity and interactions.
| Compound Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative 1 | Parent Scaffold | -7.5 | Tyr208, His142 |
| Derivative 2 | Added -OH to Benzofuran | -8.2 | Tyr208, His142, Asp101 (H-bond) |
| Derivative 3 | Added Phenyl group on Piperidine-N | -9.1 | Tyr208, His142, Phe210 (hydrophobic) |
| Derivative 4 | Fluorine at C5-position | -7.8 | Tyr208, His142, Ser150 (H-bond) |
This table presents representative data based on docking principles to show the utility of the technique. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. mdpi.comscilit.com This technique is used to assess the stability of the binding pose predicted by docking and to explore the conformational landscape of both the ligand and the protein. researchgate.net
For a complex between a 5-fluoro-3H-spiro[benzofuran-2,4'-piperidine] derivative and its target enzyme, an MD simulation can confirm whether the key interactions observed in docking are maintained over a period of nanoseconds. researchgate.net Important metrics calculated from MD trajectories include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium and the binding mode is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. researchgate.net
In a study of other spiro-piperidine heterocycles, MD simulations lasting 50 nanoseconds confirmed that the most active compounds formed a stable and high-potential binding complex with their target enzyme. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For derivatives of 5-fluoro-3H-spiro[benzofuran-2,4'-piperidine], a QSAR model can be developed to predict the enzymatic inhibitory activity (e.g., pIC₅₀) based on calculated molecular descriptors. eurjchem.com
These descriptors quantify various physicochemical properties of the molecules, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. A multiple linear regression (MLR) analysis is often used to generate a mathematical equation linking these descriptors to the activity. eurjchem.comnih.gov A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates and saving resources. nih.gov
The statistical quality of a QSAR model is assessed by several parameters, as shown in the table below, which is based on a representative QSAR study of benzofuran derivatives. eurjchem.comnih.gov
| Statistical Parameter | Symbol | Acceptable Value | Meaning |
|---|---|---|---|
| Correlation Coefficient | R² | > 0.8 | Indicates the goodness of fit of the model. |
| Cross-validated R² (Leave-One-Out) | Q² or R²cv | > 0.6 | Measures the internal predictive ability and robustness of the model. |
| External validation R² | R²ext | > 0.6 | Measures the ability to predict the activity of an external test set. |
| Fisher's Test Value | F | High value | Indicates the statistical significance of the regression model. |
This table outlines the key statistical metrics for validating a QSAR model. eurjchem.comnih.gov
By using such validated models, researchers can understand which structural features are most important for activity and design new spiro[benzofuran-piperidine] derivatives with enhanced inhibitory potential.
Investigations of Molecular Target Engagement and Cellular Mechanisms in Vitro Models
Characterization of Receptor Binding Profiles and Selectivity (e.g., σ1/σ2)
The 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] scaffold is a subject of significant interest due to its affinity for sigma (σ) receptors, which are implicated in a variety of cellular functions and are potential targets for therapeutic development. Studies on analogous spiro[benzofuran-piperidine] and spiro[isobenzofuran-piperidine] derivatives have demonstrated that structural modifications, including the nature and position of substituents on the benzofuran (B130515) ring, play a crucial role in determining the binding affinity and selectivity for σ1 and σ2 receptor subtypes.
Research on spiro[ researchgate.netbenzofuran-1,4'-piperidines] indicates a general preference for the σ1 receptor over the σ2 receptor. nih.gov For instance, certain compounds within this class exhibit high σ1 receptor affinity, with Ki values in the low nanomolar range, and demonstrate significant selectivity over the σ2 subtype. nih.govresearchgate.net One of the most potent ligands identified in a series of spiro[ researchgate.netbenzopyran-1,4'-piperidine] derivatives, a closely related scaffold, showed a Ki value of 1.54 nM for the σ1 receptor and a remarkable selectivity ratio of 1030 over the σ2 receptor. nih.govresearchgate.net
Conversely, studies on spiro[isobenzofuran-1(3H),4'-piperidines] have shown that the placement of fluoro substituents on the benzene (B151609) ring significantly impacts selectivity. While substitutions at the 4- or 7-position can lead to high σ2 affinity and low σ1 affinity, a substituent at the 5- or 6-position, as in the case of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine], tends to produce compounds with high but unselective affinity for both σ1 and σ2 binding sites. These findings suggest that 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] likely engages both sigma receptor subtypes with considerable affinity.
Table 1: Representative Sigma Receptor Binding Affinities of Related Spiro-Piperidine Compounds
| Compound Scaffold | Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| Spiro[ researchgate.netbenzopyran-1,4'-piperidine] | 1'-benzyl-3-carbonitrile | 1.54 | 1590 | 1030 |
| Spiro[isobenzofuran-1,4'-piperidine] | N-butyl-indole derivative | 296 | 5.07 | 0.017 |
| Phenoxyalkylpiperidine | 4-chloro | 0.34 - 1.18 | 52.3 - 809 | High for σ1 |
| Phenoxyalkylpiperidine | 4-methoxy | 0.89 - 1.49 | Moderate to low | High for σ1 |
This table is generated based on data from related but distinct molecular scaffolds to illustrate the structure-activity relationships within this class of compounds. nih.govnih.govuniba.it
Studies on Modulation of Intracellular Signaling Pathways
The interaction of spiro[benzofuran-piperidine] derivatives with sigma receptors is expected to trigger a cascade of intracellular signaling events. While direct studies on 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] are not extensively documented, the known functions of sigma receptors provide a framework for its potential mechanisms of action.
The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum, is known to modulate a variety of signaling pathways. nih.gov Activation of the σ1 receptor can influence intracellular calcium signaling, modulate the activity of ion channels, and impact the production of reactive oxygen species. ethernet.edu.et It has been shown to regulate central cholinergic function and negatively modulate agonist-stimulated phosphoinositide turnover.
The σ2 receptor, while less characterized, is implicated in cell proliferation and cell death. Ligands that bind to the σ2 receptor can induce apoptosis in tumor cells through multiple signaling pathways. nih.gov Given that compounds with a 5-fluoro substitution on the spiro[isobenzofuran-piperidine] core often exhibit affinity for both σ1 and σ2 receptors, it is plausible that 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] modulates a complex array of signaling pathways associated with both receptor subtypes, potentially impacting cell survival, proliferation, and stress responses.
In Vitro Characterization of Cellular Activity (e.g., Antiproliferation)
The benzofuran and spiro-piperidine moieties are present in numerous compounds with demonstrated biological activity, including antiproliferative effects. bepls.com In vitro studies on various cancer cell lines have shown that derivatives of the benzofuran spiro-pyrrolidine and benzofuran spiro-cyclohexane scaffolds possess significant cytotoxic and cytostatic properties. researchgate.netmdpi.comnih.gov
For example, novel benzofuran spiro-pyrrolidine derivatives have shown potent antiproliferative activities against human cervical cancer (HeLa) and mouse colon cancer (CT26) cell lines, with some compounds exhibiting greater efficacy than the standard chemotherapeutic agent cisplatin. mdpi.comnih.gov Specifically, certain derivatives displayed IC50 values as low as 10.26 µM against HeLa cells and 5.28 µM against CT26 cells. mdpi.comnih.gov Similarly, a series of 3-methyl-1-benzofuran derivatives showed cytotoxic activities at micromolar concentrations against non-small cell lung cancer (NSCLC) cell lines. nih.gov These findings suggest that the 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] core structure is a promising scaffold for agents with antiproliferative activity.
Table 2: In Vitro Antiproliferative Activity of Related Benzofuran Spiro Compounds
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| Benzofuran spiro-pyrrolidine 4c | HeLa | 10.26 ± 0.87 |
| Benzofuran spiro-pyrrolidine 4b | HeLa | 15.14 ± 1.33 |
| Benzofuran spiro-pyrrolidine 4s | CT26 | 5.28 ± 0.72 |
| Benzofuran spiro-pyrrolidine 4e | CT26 | 8.31 ± 0.64 |
| 3-methyl-1-benzofuran 10 | NSCLC | < 9.3 |
| 3-methyl-1-benzofuran 12 | NSCLC | < 9.3 |
Data is compiled from studies on structurally related benzofuran spiro derivatives to indicate the potential antiproliferative profile. mdpi.comnih.govnih.gov
Biochemical Analysis of Enzymatic Modulation
Beyond receptor binding, compounds containing the spiro-piperidine scaffold have been investigated for their ability to modulate enzymatic activity. One area of interest is the inhibition of histone deacetylases (HDACs), which are key regulators of gene expression and are validated targets in cancer therapy.
A series of N-benzyl spiro-piperidine hydroxamic acid-based derivatives were designed and synthesized as HDAC inhibitors. bepls.com These compounds were found to be effective at preventing the proliferation of various tumor cell lines while showing low toxicity to normal cells. bepls.com This suggests that in addition to its effects mediated by sigma receptors, 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] or its derivatives could potentially exert cellular effects through the modulation of enzymes like HDACs. The rigid spirocyclic structure can enhance the pharmacokinetic profile and improve the interaction with enzyme binding sites. bepls.com
Characterization of Biotransformation Pathways in In Vitro Systems (e.g., Cytochrome P450 Metabolism)
The metabolic fate of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] is anticipated to be governed by cytochrome P450 (CYP) enzymes, which are central to the biotransformation of a vast number of pharmaceuticals. The piperidine (B6355638) ring is a common motif in many drugs and its metabolism has been extensively studied.
In vitro studies with human liver microsomes and cDNA-expressed human P450s have identified several key enzymes involved in the metabolism of piperidine-containing compounds. nih.govresearchgate.net The major metabolic pathways typically include N-demethylation (if applicable) and oxidation of the piperidine ring. nih.govnih.gov The primary CYP enzymes responsible for these transformations are often CYP3A4 and CYP2D6, with contributions from CYP1A2 also being significant in some cases. nih.govresearchgate.net For instance, in the metabolism of the piperidine-type drug thioridazine, CYP1A2 and CYP3A4 are the main enzymes responsible for N-demethylation, while CYP2D6 is the key enzyme for ring sulfoxidation. nih.govresearchgate.net Investigations into the metabolism of N-benzylpiperidine have also highlighted the formation of α-oxo and β-oxo metabolites, suggesting that ring oxidation is a common pathway. nih.gov Therefore, it is highly probable that the biotransformation of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] in in vitro systems involves metabolism by these major CYP isoforms, leading to various oxidized and potentially N-dealkylated metabolites, depending on the substituent at the piperidine nitrogen.
Applications in Advanced Materials Science
Incorporation of Spiro[benzofuran-2,4'-piperidine] Derivatives into Polymer Systems
The integration of spiro[benzofuran-2,4'-piperidine] derivatives into polymer systems can be achieved through several polymerization techniques. One potential approach involves the synthesis of difunctional monomers derived from the core spirocyclic structure. These monomers, possessing reactive groups such as hydroxyls, amines, or carboxylic acids, can then be copolymerized with other monomers to introduce the spirocyclic unit into the main polymer chain or as a pendant group.
For instance, a diol derivative of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] could be used in condensation polymerization with dicarboxylic acids to produce novel polyesters. Similarly, a diamine derivative could be employed in the synthesis of polyamides or polyimides. The rigid and three-dimensional nature of the spirocyclic structure is anticipated to disrupt chain packing and reduce crystallinity in some polymer systems, leading to amorphous materials with potentially enhanced transparency and solubility.
The presence of the fluorine atom on the benzofuran (B130515) ring is also expected to influence the properties of the resulting polymers. Fluorination is a well-established strategy for modifying the electronic properties, surface energy, and intermolecular interactions of materials. In polymers containing 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] units, the fluorine atom could enhance thermal stability, chemical resistance, and hydrophobicity.
Enhancement of Mechanical and Physical Properties of Materials via Spirocyclic Integration
The introduction of spiro[benzofuran-2,4'-piperidine] moieties into polymer chains is predicted to have a profound impact on the material's mechanical and physical properties. The inherent rigidity of the spirocyclic structure restricts segmental motion of the polymer chains, which can lead to a significant increase in the glass transition temperature (Tg) of the material. acs.org A higher Tg is desirable for applications requiring dimensional stability at elevated temperatures.
The integration of these spirocyclic units can also enhance the mechanical strength and modulus of the polymer. The rigid nature of the spiro center can act as a reinforcing agent at the molecular level, improving the material's resistance to deformation and stress. Research on other spirocyclic polymers has demonstrated notable mechanical properties, such as high ultimate strength and modulus.
The effect of incorporating a spiro-diol, analogous in structural rigidity to a spiro[benzofuran-2,4'-piperidine] derivative, on the thermal properties of copolyesters is illustrated in the table below. The data shows a clear trend of increasing glass transition temperature (Tg) with a higher content of the spirocyclic monomer.
| Spiro-Diol Content (%) | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) | Crystallinity |
|---|---|---|---|
| 10 | 85 | 210 | Semicrystalline |
| 20 | 95 | - | Amorphous |
| 30 | 105 | - | Amorphous |
This data, while from a related system, strongly suggests that the incorporation of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] derivatives could similarly be used to tailor the thermal and morphological properties of polymers for advanced applications.
Q & A
Q. What synthetic methodologies are commonly employed for 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] and its analogs?
The synthesis typically involves multi-step strategies, including cyclization reactions and catalytic processes. For example, piperidine derivatives can be synthesized via nucleophilic aromatic substitution (SNAr) mechanisms, as seen in reactions of piperidine with halogenated aromatic compounds (e.g., 2,4-dinitrochlorobenzene) to form spirocyclic intermediates . Cyclization of diazotized 3-aminoaryl ethers using copper powder is another method for benzofuran-piperidine scaffolds . Piperidine may also act as a catalyst in aldol condensation steps, facilitating enolate ion formation and subsequent dehydration .
Q. How is the structural integrity and purity of this compound validated?
X-ray crystallography is the gold standard for confirming spirocyclic geometry and fluorine placement, with mean C–C bond deviations <0.004 Å and R-factors <0.038 . Complementary techniques include NMR for stereochemical analysis, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition : Aromatase inhibition using placental microsomal assays (IC50 values in nM range) .
- Cytotoxicity : Cell viability tests in cancer lines (e.g., JEG-3 choriocarcinoma) .
- Protein binding : Radioligand displacement assays for sigma receptors (IC50 <1 nM for σ2 selectivity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic targets?
Key SAR modifications include:
- Substituent variation : Fluorine placement on the benzofuran ring enhances metabolic stability and receptor affinity. For σ2 ligands, N-alkyl chain elongation (e.g., 4-cyclohexyl-1-butyl) improves selectivity (σ2 IC50 = 0.07 nM vs. σ1 IC50 = 1.5 nM) .
- Core substitution : Replacing benzofuran with benzopyran reduces σ2 affinity but retains HDAC inhibition (e.g., spiro[benzofuran-2,4'-piperidine] hydroxamic acids show IC50 <50 nM for HDACs) .
- Dual-targeting : Hybrid scaffolds (e.g., benzofuran-pyridine) enable simultaneous inhibition of aromatase and mTOR pathways .
Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy?
- Xenograft models : HCT-116 colorectal cancer models demonstrate tumor growth inhibition (TGI >50%) with oral bioavailability of spirocyclic HDAC inhibitors .
- Radiolabeled analogs : Fluorine-18-labeled derivatives (e.g., [18F]mBPET-1) enable PET imaging to evaluate blood-brain barrier penetration and target engagement .
- Pharmacokinetic profiling : Plasma half-life (t1/2) and clearance rates are measured using LC-MS/MS, with logP values optimized to ~3.5 for CNS penetration .
Q. How can molecular modeling guide the design of high-affinity derivatives?
- Docking studies : For σ2 receptors, hydrophobic interactions with Phe172 and Tyr173 are critical. Fluorine atoms engage in halogen bonding with backbone carbonyls .
- Quantum mechanical calculations : Assess spirocyclic strain energy (<5 kcal/mol) to prioritize synthetically feasible analogs .
- MD simulations : Predict binding stability of HDAC inhibitors by analyzing zinc coordination with hydroxamic acid moieties .
Q. What strategies mitigate off-target effects in spirocyclic compounds?
- Selective fluorination : 5-Fluoro substitution reduces CYP450 interactions compared to 4-fluoro analogs .
- Isosteric replacement : Replacing benzofuran oxygen with sulfur (thioisobenzofuran) lowers hERG channel liability .
- Prodrug approaches : Phosphate ester prodrugs of hydroxamic acids improve solubility and reduce hepatotoxicity .
Q. How are contradictions in experimental data resolved (e.g., conflicting IC50 values)?
- Assay standardization : Normalize results using reference compounds (e.g., vorinostat for HDAC assays) .
- Meta-analysis : Cross-validate data from orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity) .
- Batch variability control : Ensure consistent synthetic protocols (e.g., copper-catalyzed click chemistry for fluorine-18 labeling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
